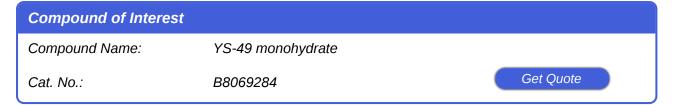


# physical and chemical properties of YS-49 monohydrate

Author: BenchChem Technical Support Team. Date: December 2025



# In-Depth Technical Guide to YS-49 Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **YS-49 monohydrate**, a potent anti-inflammatory agent and activator of the PI3K/Akt signaling pathway. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and molecular mechanisms.

# **Core Chemical and Physical Properties**

**YS-49 monohydrate** is the hydrated hydrobromide salt of 1,2,3,4-Tetrahydro-1-(1-naphthalenylmethyl)-6,7-Isoquinolinediol. It is a solid compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Physicochemical Properties of YS-49 Monohydrate



Property	Value	Source
Synonym	1,2,3,4-Tetrahydro-1-(1- naphthalenylmethyl)-6,7- Isoquinolinediol hydrobromide monohydrate	
Molecular Formula	C20H19NO2 · HBr · H2O	
Molecular Weight	404.30 g/mol	[1][2]
CAS Number	132836-42-1	
Appearance	Solid	
Purity	≥98% (HPLC)	
Solubility	Water: >10 mg/mL, Soluble in DMSO	[2][3]
Storage Temperature	2-8°C	

# **Biological Activity and Mechanism of Action**

**YS-49 monohydrate** is recognized for its significant biological activities, primarily as an anti-inflammatory agent and an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][4] This activity gives it therapeutic potential in conditions such as angiotensin II-related vascular diseases, including hypertension and atherosclerosis.[1][2]

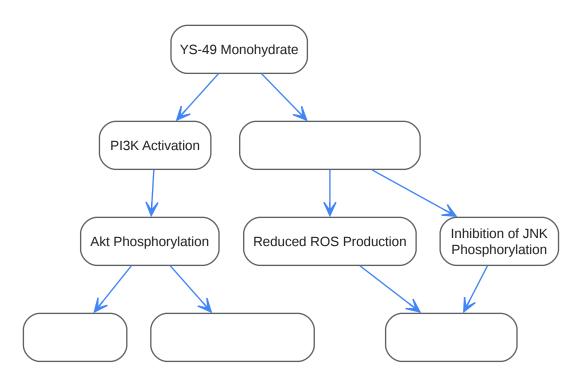
The compound's mechanism of action involves the induction of heme oxygenase-1 (HO-1), a critical enzyme in cellular protection against oxidative stress.[1][2][3] By inducing HO-1, YS-49 can regulate angiotensin II-stimulated Reactive Oxygen Species (ROS) production and c-Jun N-terminal kinase (JNK) phosphorylation, which are key events in vascular smooth muscle cell (VSMC) proliferation.[1][2]

A key therapeutic application of YS-49 is in the context of glucocorticoid-induced osteoporosis. It has been shown to promote osteogenesis and prevent bone loss by activating the PI3K/Akt signaling pathway.

# **Signaling Pathway**



The activation of the PI3K/Akt pathway by YS-49 is a central aspect of its mechanism of action. This pathway is crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the logical flow of this signaling cascade initiated by YS-49.



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YS-49 monohydrate signaling cascade.

# **Experimental Protocols**

While specific, detailed experimental protocols for the synthesis and analysis of **YS-49 monohydrate** are not readily available in the public domain, this section outlines general methodologies based on standard practices for similar compounds.

# **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

A standard HPLC method for determining the purity of **YS-49 monohydrate** would involve a reversed-phase column and a mobile phase gradient.

Illustrative HPLC Workflow:



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General HPLC workflow for purity analysis.

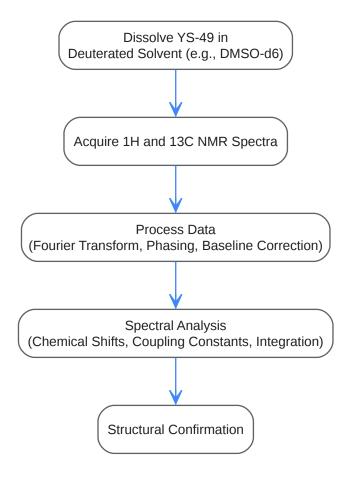
- Column: A C18 reversed-phase column is typically suitable for separating organic molecules like YS-49.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of YS-49 would be appropriate.
- Standard Preparation: A reference standard of YS-49 monohydrate would be required for accurate quantification and purity determination.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the chemical structure of **YS-49 monohydrate**.

General NMR Experimental Workflow:





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Typical workflow for NMR structural analysis.

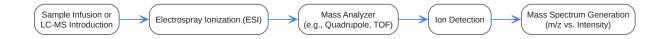
- Solvent: A deuterated solvent in which YS-49 is soluble, such as DMSO-d<sub>6</sub>, would be used.
- Analysis: The resulting spectra would be analyzed for chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons in the correct chemical environments.

### **Mass Spectrometry for Molecular Weight Verification**

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm the molecular weight of the YS-49 cation.

Mass Spectrometry Workflow:





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General workflow for mass spectrometry analysis.

Expected Ion: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]<sup>+</sup> would be calculated based on the molecular formula of the free base (C<sub>20</sub>H<sub>19</sub>NO<sub>2</sub>).

# **Synthesis**

While a specific, detailed synthesis protocol for **YS-49 monohydrate** is not publicly available, the structure suggests a synthetic route likely involving the condensation of a suitably substituted isoquinoline precursor with a 1-naphthalenylmethyl halide or a related electrophile. The final product would then be isolated as the hydrobromide salt and crystallized from an aqueous medium to yield the monohydrate.

# **Concluding Remarks**

**YS-49 monohydrate** is a promising bioactive compound with a well-defined role as a PI3K/Akt pathway activator. Its anti-inflammatory and pro-osteogenic properties make it a valuable tool for research in vascular diseases and osteoporosis. This guide provides a foundational understanding of its properties, and further research into its detailed physicochemical characteristics and formulation would be beneficial for its potential development as a therapeutic agent.

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